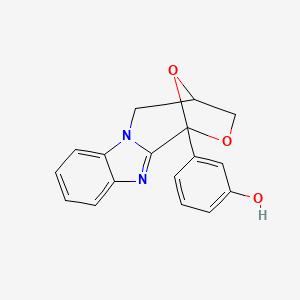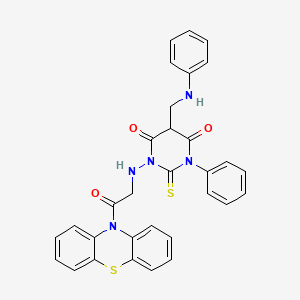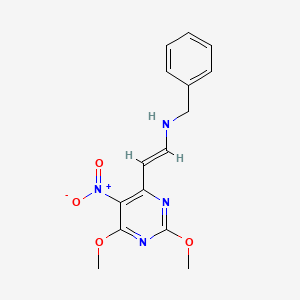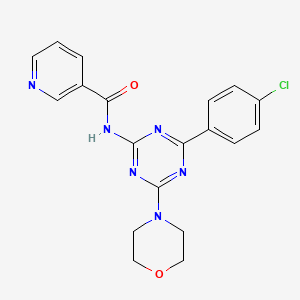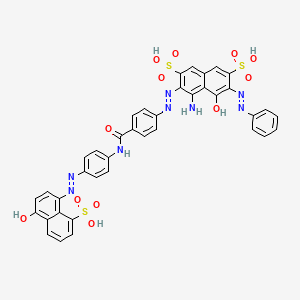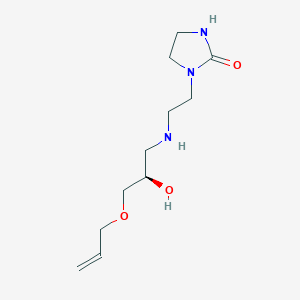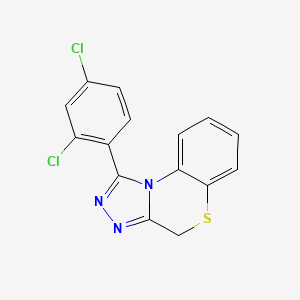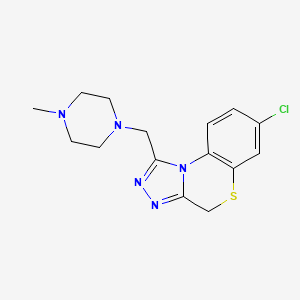
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- is a chemical compound known for its diverse applications in scientific research. This compound is part of the benzothiazine family, which is characterized by a fused heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the triazole ring further enhances its chemical reactivity and potential biological activities.
準備方法
The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- typically involves multiple steps, starting with the formation of the benzothiazine core. One common method involves the cyclization of appropriate precursors in the presence of reagents such as sodium hydride (NaH) or triethylamine (Et3N) under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol (EtOH) and dimethylformamide (DMF), as well as catalysts like copper(I) iodide (CuI) for specific transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzothiazine derivatives.
科学的研究の応用
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits significant biological activities, including antibacterial and antifungal properties
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials, including dyes and pigments.
作用機序
The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting the activity of enzymes like phospholipase C-γ and antagonizing receptors such as OXE-R . These interactions disrupt key biological pathways, leading to the observed biological effects.
類似化合物との比較
When compared to other similar compounds, 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- stands out due to its unique combination of a triazole ring and a benzothiazine core. Similar compounds include:
4H-1,2,4-Benzothiadiazine-1,1-dioxides: These compounds are known for their activity as KATP channel activators and selective inhibitors of insulin release.
7-chloro-1-(2,4-dichlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine: This compound shares a similar core structure but differs in its substitution pattern, leading to distinct biological activities.
The uniqueness of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- lies in its specific substitution pattern and the resulting biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
110215-99-1 |
|---|---|
分子式 |
C15H18ClN5S |
分子量 |
335.9 g/mol |
IUPAC名 |
7-chloro-1-[(4-methylpiperazin-1-yl)methyl]-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H18ClN5S/c1-19-4-6-20(7-5-19)9-14-17-18-15-10-22-13-8-11(16)2-3-12(13)21(14)15/h2-3,8H,4-7,9-10H2,1H3 |
InChIキー |
ZBYMLYHIONOQEC-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=NN=C3N2C4=C(C=C(C=C4)Cl)SC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



